Evidence 1: N4-Unsubstituted vs. N4-Acylated Tetrahydrobenzodiazepine — Divergent Biological Activity Documented in Retro-1 SAR Studies
In the Retro-1 chemical series, the N4-unsubstituted amine (this compound, designated Compound 5 in the synthetic scheme) and the N4-propionylated analog (Retro-1, CAS 313683-81-7) exhibit a documented functional divergence. SAR analysis published in Molecules (2019) explicitly states that compounds with no substituent at the 4-position (i.e., the target compound) favor oligonucleotide activity, while N-alkylated/N-acylated analogs are better suited for reducing bacterial toxin effects . Retro-1 (N4-propionyl) displays an EC50 of approximately 6 µM against Shiga toxin cytotoxicity in a cell protein synthesis assay, while the N4-unsubstituted compound is prioritized for oligonucleotide delivery enhancement applications .
| Evidence Dimension | Biological application preference determined by N4 substitution status |
|---|---|
| Target Compound Data | N4-unsubstituted (free amine): Favors oligonucleotide delivery enhancement |
| Comparator Or Baseline | Retro-1 (N4-propionyl, CAS 313683-81-7): EC50 ≈ 6 µM against Shiga toxin cytotoxicity in HeLa cell protein synthesis assay |
| Quantified Difference | Functional divergence — target compound prioritized for oligonucleotide applications; N4-acylated Retro-1 for toxin inhibition (quantitative EC50 for Retro-1 ≈ 6 µM; target compound not active in the same toxin assay at comparable concentrations per SAR ) |
| Conditions | Structure–activity relationship (SAR) study in HeLa cells; Shiga toxin cytotoxicity measured via cell protein synthesis assay |
Why This Matters
A researcher intending to enhance oligonucleotide delivery should procure the N4-unsubstituted compound (CAS 17972-72-4), not the N4-acylated Retro-1 (CAS 313683-81-7), because the SAR data directly show that acylation at N4 shifts biological activity away from oligonucleotide enhancement toward toxin inhibition.
- [1] Agramunt, J.; Pedroso, E.; Kreda, S. M.; Juliano, R. L.; Grandas, A. Retro-1-Oligonucleotide Conjugates. Synthesis and Biological Evaluation. Molecules 2019, 24 (3), 579. "Compounds with no substituent at the 4 position (see Scheme 1) favor oligonucleotide activity, whilst N-alkylation seems best suited for reducing bacterial toxins effect." View Source
- [2] CEA Joliot. A new molecule to fight against intracellular pathogens. 2020-09-14. "Retro-1, a compound from the benzodiazepine family, showed good efficacy (EC50 = 6 µM) against Shiga toxin." View Source
